molecular formula C19H17Br2NO3 B11519884 Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate

Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B11519884
M. Wt: 467.2 g/mol
InChI Key: FEMNOJCHRDYYPQ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate is a complex organic compound with the molecular formula C17H15Br2NO3. This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of an indole derivative followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride. The esterification step involves the reaction of the brominated intermediate with ethyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: The bromine atoms can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups.

Scientific Research Applications

Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Utilized in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active indole derivatives.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the indole core play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:

    5-Fluorotryptamine: Known for its use in neurochemical studies.

    5-Bromotryptamine: Used in the synthesis of serotonin analogs.

    Ethyl indole-2-carboxylate: A simpler ester derivative used in organic synthesis.

The uniqueness of this compound lies in its dual bromine substitution, which provides distinct reactivity and potential for diverse chemical modifications .

Properties

Molecular Formula

C19H17Br2NO3

Molecular Weight

467.2 g/mol

IUPAC Name

ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-phenylindole-3-carboxylate

InChI

InChI=1S/C19H17Br2NO3/c1-3-25-19(23)18-13-9-17(24-2)14(21)10-15(13)22(16(18)11-20)12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3

InChI Key

FEMNOJCHRDYYPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CBr

Origin of Product

United States

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